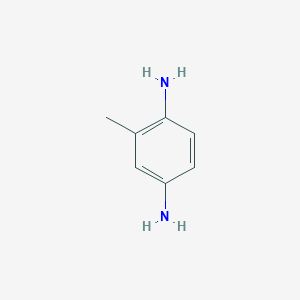
2,5-Diaminotoluene
概要
説明
2,5-Diaminotoluene (C7H10N2) is a diamine in which the two amino groups are substituted into toluene at the 2- and 5-positions . It is commonly used in hair coloring . It has a role as an allergen and derives from a hydride of a toluene .
Synthesis Analysis
2,5-Diaminotoluene is produced by catalytic hydrogenation in an aprotic-nonpolar solvent or in a mixture made of two or more aprotic-nonpolar solvents with hydrogen in the presence of a catalyst or a mixture of two or more catalysts . Another method of synthesis involves starting from o-toluidine (OT) through diazo-coupling of OT and reductive hydrogenative cleavage of OT azo compound .Molecular Structure Analysis
The IUPAC name for 2,5-Diaminotoluene is 2-methylbenzene-1,4-diamine . The InChI is InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3 . The Canonical SMILES is CC1=C(C=CC(=C1)N)N .Chemical Reactions Analysis
2,5-Diaminotoluene sulfate is an organic sulfate salt obtained by combining 2,5-diaminotoluene with one molar equivalent of sulfuric acid; it occurs as an intermediate during hair dye formulation .Physical And Chemical Properties Analysis
2,5-Diaminotoluene is a colorless crystalline solid, although commercial samples are often colored owing to air oxidation . Its molecular weight is 122.17 g/mol .科学的研究の応用
Colorants and Dyes
2,5-DAT serves as a key component in permanent hair dyes and tints. Its color properties make it valuable for achieving specific shades. For instance, it contributes to the vibrant hues seen in hair coloring products .
Carbon Dots (CDs) Synthesis
Carbon dots (CDs) are emerging nanomaterials with diverse applications. Researchers have synthesized green/red dual-emissive CDs using 2,5-DAT sulfate and ethanol. These dual-emissive CDs exhibit intrinsic dual-emission characteristics upon single-wavelength excitation. The intensity of red emission can be tuned by adjusting solvothermal conditions .
Biosensing
Dual-emissive CDs derived from 2,5-DAT have been explored for biosensing applications. Their unique optical properties allow for ratiometric fluorescence measurements, which are essential for accurate sensing. By combining different emission bands, these CDs enhance sensitivity and specificity in biosensors .
Bioimaging
In bioimaging, dual-emissive CDs based on 2,5-DAT offer advantages such as improved contrast and reduced background interference. Their ability to emit in distinct wavelength ranges enables better visualization of biological structures and processes. Researchers are actively investigating their potential for targeted imaging and diagnostics .
Photoelectronic Devices
White-light-emitting diodes (WLEDs) are crucial for energy-efficient lighting. Researchers have explored the incorporation of dual-emissive CDs (including those derived from 2,5-DAT) into WLEDs. These CDs contribute to achieving a broad spectrum of emission, making them promising candidates for next-generation lighting technologies .
Challenges and Perspectives
Despite the progress, challenges remain. Researchers need to optimize synthesis methods, improve stability, and enhance quantum yield. Additionally, exploring novel applications beyond those mentioned here will drive further development of dual-emissive CDs based on 2,5-DAT .
作用機序
Target of Action
2,5-Diaminotoluene is an organic compound that is commonly used in hair coloring . It is a substitute for phenylenediamine (1,4-diaminobenzene) in commercial hair dyes due to its lower toxicity . The primary targets of 2,5-Diaminotoluene are the hair follicles where it interacts with the hair’s natural pigments to change the color .
Mode of Action
In hair dye applications, 2,5-Diaminotoluene functions as a primary intermediate . This means that it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye . The resulting complex can penetrate the hair shaft and undergo further oxidation and polymerization reactions, leading to a change in hair color .
Biochemical Pathways
It is known that the compound can compete efficiently with oxygen and with trypsin for reactions with the triplet state of eosin .
Pharmacokinetics
It is known that the substance can be absorbed into the body through the skin and by ingestion .
Result of Action
The primary result of the action of 2,5-Diaminotoluene is a change in hair color . It is commonly used to produce black, drab and warm browns, and shades of blonde and gray hair dyes . Additionally, 2,5-Diaminotoluene is also known to be used in the production of dyes for textiles, furs, leathers, biological stains and indicators, wood stains, and pigments .
Action Environment
The action of 2,5-Diaminotoluene can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCSAIDCZQSFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
615-45-2 (di-hydrochloride), 615-50-9 (sulfate[1:1]), 6369-59-1 (sulfate), 74612-12-7 (mono-hydrochloride) | |
| Record name | 2,5-Diaminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029123 | |
| Record name | 2-Methyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless plates; [HSDB] | |
| Record name | 2,5-Diaminotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
273.5 °C | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, ethanol, ethyl ether; slightly soluble in benzene, acetic acid | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0034 [mmHg] | |
| Record name | 2,5-Diaminotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
The Scientific Committee on Consumer Products of the European Commission reported that a 50% aqueous solution of toluene-2,5-diamine had greater than 99% high-performance liquid chromatography (HPLC) qualitative purity, 48% to 52% potentiometric titer purity, and the potential impurity o-toluidine less than 50 ppm. | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,5-Diaminotoluene | |
Color/Form |
Plates from benzene, Colorless, crystalline tablets or plates from benzene | |
CAS RN |
95-70-5 | |
| Record name | 2,5-Diaminotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-2,5-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24JO8Z0RJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64 °C | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,5-diaminotoluene?
A1: 2,5-Diaminotoluene has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol.
Q2: What spectroscopic data is available for characterizing 2,5-diaminotoluene?
A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), and mass spectrometry (MS) to characterize 2,5-diaminotoluene and its derivatives. [, , ]
Q3: What are the primary industrial applications of 2,5-diaminotoluene?
A3: 2,5-Diaminotoluene serves as a key precursor in the synthesis of various products, with a significant role in manufacturing anthraquinone reactive disperse dyes. [, ] Additionally, it is utilized in the production of polyurethane foams. []
Q4: How is 2,5-diaminotoluene employed in dye synthesis?
A4: 2,5-Diaminotoluene reacts with 1-chloroanthraquinone in the presence of catalysts like copper(I) iodide and potassium carbonate to yield dye precursors. These precursors can then undergo further reactions to produce the desired anthraquinone reactive disperse dyes. [] This synthesis method is applicable for dyes used in both supercritical CO2 dyeing and conventional water-bath dyeing processes. []
Q5: Are there environmentally friendly methods for synthesizing indo dyes using 2,5-diaminotoluene?
A5: Yes, researchers have explored eco-friendly approaches for indo dye synthesis using enzymes. For instance, the bacterial enzyme CotA-laccase from Bacillus subtilis successfully mediated oxidative cross-coupling reactions between 2,5-diaminotoluene and various coupling partners to produce aminoindamine and indoaniline dyes in water under mild conditions. This enzymatic route offers a sustainable alternative to conventional chemical synthesis. []
Q6: How does the structure of 2,5-diaminotoluene relate to its function as a dye precursor?
A6: The two amino groups in 2,5-diaminotoluene are crucial for its reactivity. They can participate in various chemical reactions, such as diazotization, coupling reactions, and condensation reactions, which are essential steps in dye synthesis. [, ]
Q7: What are the known toxicological concerns associated with 2,5-diaminotoluene?
A7: Research indicates that 2,5-diaminotoluene exhibits mutagenicity in the Ames test, particularly in the presence of metabolic activation. [, , ] Additionally, it has been shown to induce chromosome aberrations in mammalian cells. []
Q8: Are there any concerns regarding the environmental impact of 2,5-diaminotoluene?
A8: Yes, 2,5-diaminotoluene exhibits toxicity towards various bacteria, including soil bacteria like Azotobacter vinelandii. [] This toxicity raises concerns about its potential impact on soil microbial communities and their essential functions, such as nitrogen fixation.
Q9: What measures can be taken to minimize the environmental impact of 2,5-diaminotoluene?
A9: Implementing efficient waste management and recycling strategies for 2,5-diaminotoluene and its byproducts is crucial. [] Research into alternative compounds with reduced environmental impact is also important. []
Q10: How is computational chemistry employed in research on 2,5-diaminotoluene and its derivatives?
A10: Computational tools are valuable for predicting the properties and behavior of 2,5-diaminotoluene and its derivatives. Molecular modeling studies, including those based on the CYP102 crystal structure, help to rationalize the substrate specificity of enzymes like CYP1A1 and CYP1A2 towards 2,5-diaminotoluene and similar compounds. []
Q11: What is the historical context of research on 2,5-diaminotoluene?
A11: Research on 2,5-diaminotoluene has evolved over several decades, initially focusing on its synthesis and applications as a dye intermediate. [] Over time, research expanded to investigate its toxicological properties, environmental impact, and potential alternatives. []
Q12: How does research on 2,5-diaminotoluene benefit from cross-disciplinary collaboration?
A12: Addressing the diverse aspects of 2,5-diaminotoluene research requires collaboration between chemists, biologists, toxicologists, environmental scientists, and engineers. This interdisciplinary approach fosters a comprehensive understanding of the compound and its impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



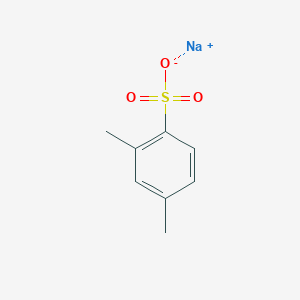

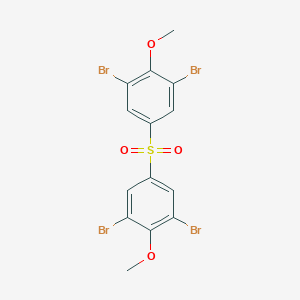


![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)
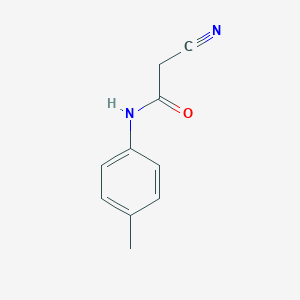

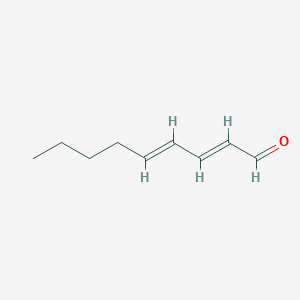


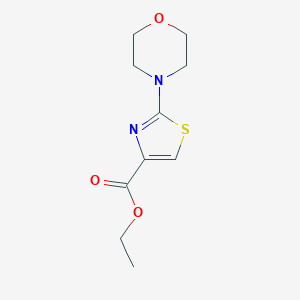
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
